Pyridine-3-boronic acid
Overview
Description
Pyridine-3-boronic acid is an organoboron compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
Pyridine-3-boronic acid primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the organoboron compound (like this compound) transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also known to be environmentally benign .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the efficacy of this compound. Furthermore, the compound’s stability suggests that it may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
Pyridine-3-boronic acid interacts with various enzymes, proteins, and other biomolecules. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . These interactions are crucial in the formation of new compounds and the progression of biochemical reactions.
Cellular Effects
In cellular processes, this compound has been shown to ameliorate rotenone-induced oxidative stress in zebrafish embryos . It influences cell function by decreasing lipid peroxidation and nitric oxide levels, and normalizing the expressions of brain-derived neurotrophic factor (bdnf), dj1, tnfα and Nrf2 target genes hmox1a and nqo1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the Suzuki–Miyaura coupling reaction, where it participates in electronically divergent processes with the metal catalyst .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and does not degrade easily
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve locomotor activities in zebrafish embryos exposed to rotenone
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the Suzuki–Miyaura coupling reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing pyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(OiPr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has also been reported, enabling efficient production of boronic acids .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides or triflates in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
N-Arylation: Using copper acetylacetonate as a catalyst, this compound can undergo N-arylation reactions.
Cyanation: Copper-mediated cyanation of this compound leads to the formation of cyano-substituted products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Copper Catalysts: Employed in N-arylation and cyanation reactions.
Bases: Such as potassium 2-ethyl hexanoate, are used to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: this compound derivatives have shown potential as anticancer, antibacterial, and antiviral agents.
Industry: It is used in the production of polymers and materials with unique properties.
Comparison with Similar Compounds
Pyridine-3-boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the nitrogen heterocycle present in this compound.
4-Pyridineboronic Acid: Similar to this compound but with the boronic acid group attached to the fourth position of the pyridine ring.
Uniqueness: this compound’s unique structure, with the boronic acid group at the third position, provides distinct reactivity and selectivity in various chemical reactions. Its ability to form stable complexes with biological molecules also sets it apart from other boronic acids .
Properties
IUPAC Name |
pyridin-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMYEXAYWZJVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
Record name | 3-pyridinylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370268 | |
Record name | Pyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692-25-7 | |
Record name | Pyridin-3-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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